molecular formula C15H18B2O4S2 B2506263 (4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid CAS No. 608528-48-9

(4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid

Cat. No.: B2506263
CAS No.: 608528-48-9
M. Wt: 348.05
InChI Key: KPIARZCIDLACFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid” is a compound with the molecular formula C15H18B2O4S2 and a molecular weight of 348.05 . It is an Aldehyde based COF monomer .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentene ring attached to two 5-methylthiophene rings via a 1,2-diyl bridge .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 638.8±65.0 °C and a predicted density of 1.38±0.1 g/cm3 . Its pKa is predicted to be 8.34±0.53 .

Scientific Research Applications

Photoswitchable Colorimetric Sensor for Fluoride

A novel anion receptor with dithienylethene amide, synthesized using 4,4'-(cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carboxylic acid), shows excellent reversibility and fatigue resistance upon UV or visible light irradiation. It functions effectively as a colorimetric sensor for fluoride, exhibiting significant changes in its absorption spectrum (Li et al., 2018).

Bio-imaging and Fluorescence

A photoswitchable, high-contrast bio-imaging indicator based on 4,4'-(1E,1'E)-(4,4'-(cyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)) demonstrates reversible emission switching and aggregation-induced emission (AIE), enhancing bio-imaging with its non-labeling and easily-controlled selective imaging capabilities (Tu et al., 2019).

Molecular Switching on Surfaces

This compound's derivatives, like diarylethenes, undergo a ring-opening/-closing reaction influenced by light. On a Ag(111) surface, the open isomer can be switched into a closed form via STM tip manipulation, demonstrating an electric-field dependent switching process useful for molecular electronics (Wirth et al., 2015).

Anticancer and Antioxidant Applications

Boronic acid compounds with di-Schiff groups, synthesized using similar structures, show promising anticancer effects on endometrial cancer cells and exhibit meaningful antioxidant activity, highlighting potential therapeutic applications (Salih, 2019).

Solar Cell Applications

The structural derivatives are used in synthesizing low-bandgap copolymers for all-polymer solar cells, demonstrating potential in photovoltaic applications. These polymers exhibit broad absorption and variable energy levels, contributing to higher efficiency in solar cells (Deng & Gu, 2013).

Photochromic Properties in Hybrid Molecules

A series of hybrid molecules based on fullerene C60 and derivatives of the compound display unique photochromic properties. These properties are influenced by the structure of the spacer and the electronic structure of the fullerene skeleton, making them suitable for photoinduced transformations (Tuktarov et al., 2017).

Lewis Acid Adducts in Conjugated Polymers

The interaction of Lewis acids with conjugated copolymers containing this compound's derivatives alters the band gap and leads to new NIR-absorbing polymers. This opens avenues in materials science for developing advanced functional materials (Welch & Bazan, 2011).

Properties

IUPAC Name

[4-[2-(5-borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18B2O4S2/c1-8-12(6-14(22-8)16(18)19)10-4-3-5-11(10)13-7-15(17(20)21)23-9(13)2/h6-7,18-21H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIARZCIDLACFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(O)O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18B2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.